(1R)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester
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Overview
Description
(1R)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester is a chemical compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system This particular compound is characterized by the presence of a carboxylic acid methyl ester group at the 1-position of the isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of the isoindole ring via a formal reductive C(sp2)–H amination reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted isoindole derivatives with different functional groups.
Scientific Research Applications
(1R)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (1R)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, derivatives of isoindole have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.
1H-Indole-3-carbaldehyde: An indole derivative used in the synthesis of various bioactive compounds.
N-Substituted 1H-isoindole-1,3(2H)-dione derivatives: Compounds with medicinal properties, including cyclooxygenase inhibition.
Uniqueness
(1R)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl (1R)-2,3-dihydro-1H-isoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-5,9,11H,6H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHSSOBUBYFYNE-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C2=CC=CC=C2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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